molecular formula C22H19FN2O3 B4405387 2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide

Cat. No. B4405387
M. Wt: 378.4 g/mol
InChI Key: XRBQBLSFHUJMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide, commonly known as FLB-12, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FLB-12 is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are known to be involved in cell proliferation and survival.
Biochemical and Physiological Effects:
FLB-12 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, FLB-12 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of FLB-12 is its potential use as a research tool in various scientific fields. It has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying cell signaling pathways and disease mechanisms. However, one of the limitations of FLB-12 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of FLB-12. One of the major areas of research is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of FLB-12 and to optimize its efficacy and safety. In addition, studies are needed to investigate the potential use of FLB-12 in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

FLB-12 has been studied for its potential use in various scientific research applications. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that FLB-12 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential use in the treatment of inflammatory diseases such as arthritis and colitis.

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3/c23-17-8-6-7-16(15-17)21(26)25-20-12-5-4-11-19(20)22(27)24-13-14-28-18-9-2-1-3-10-18/h1-12,15H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBQBLSFHUJMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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